

An In-depth Technical Guide to the Physical Properties of Allyl Isovalerate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl isovalerate**

Cat. No.: **B1212447**

[Get Quote](#)

This guide provides a comprehensive overview of the key physical properties of **allyl isovalerate**, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling and characterizing this compound.

Core Physical Properties

Allyl isovalerate, also known as 2-propenyl 3-methylbutanoate, is a clear, colorless to pale yellow liquid recognized for its fruity aroma, reminiscent of apples and pineapples.^{[1][2]} It is a synthetic flavoring agent used in various applications, including beverages, baked goods, and confectioneries.^[2]

Quantitative Data Summary

The boiling point and density of **allyl isovalerate** have been determined under various conditions. The following table summarizes these key physical constants for easy reference and comparison.

Physical Property	Value	Conditions	Source
Boiling Point	155 °C	at 760 mmHg (lit.)	[2] [3]
161.00 °C	at 760.00 mm Hg	[4] [5]	
306.1 °F (152.3 °C)	at 729 mmHg	[1] [6]	
Density	0.88 g/mL	at 25 °C (lit.)	[2] [3]
0.882	at 75 °F (23.9 °C)	[1] [6]	
0.87900 to 0.88400	at 25.00 °C	[4] [5]	

Experimental Protocols

Accurate determination of physical properties is crucial for the identification and quality control of chemical substances. The following sections detail standard experimental methodologies for measuring the boiling point and density of a liquid compound like **allyl isovalerate**.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[7\]](#) This property can be determined through several methods, including distillation and the capillary method.

3.1.1. Simple Distillation Method

This method is suitable for determining the boiling point of a pure volatile liquid.[\[8\]](#)

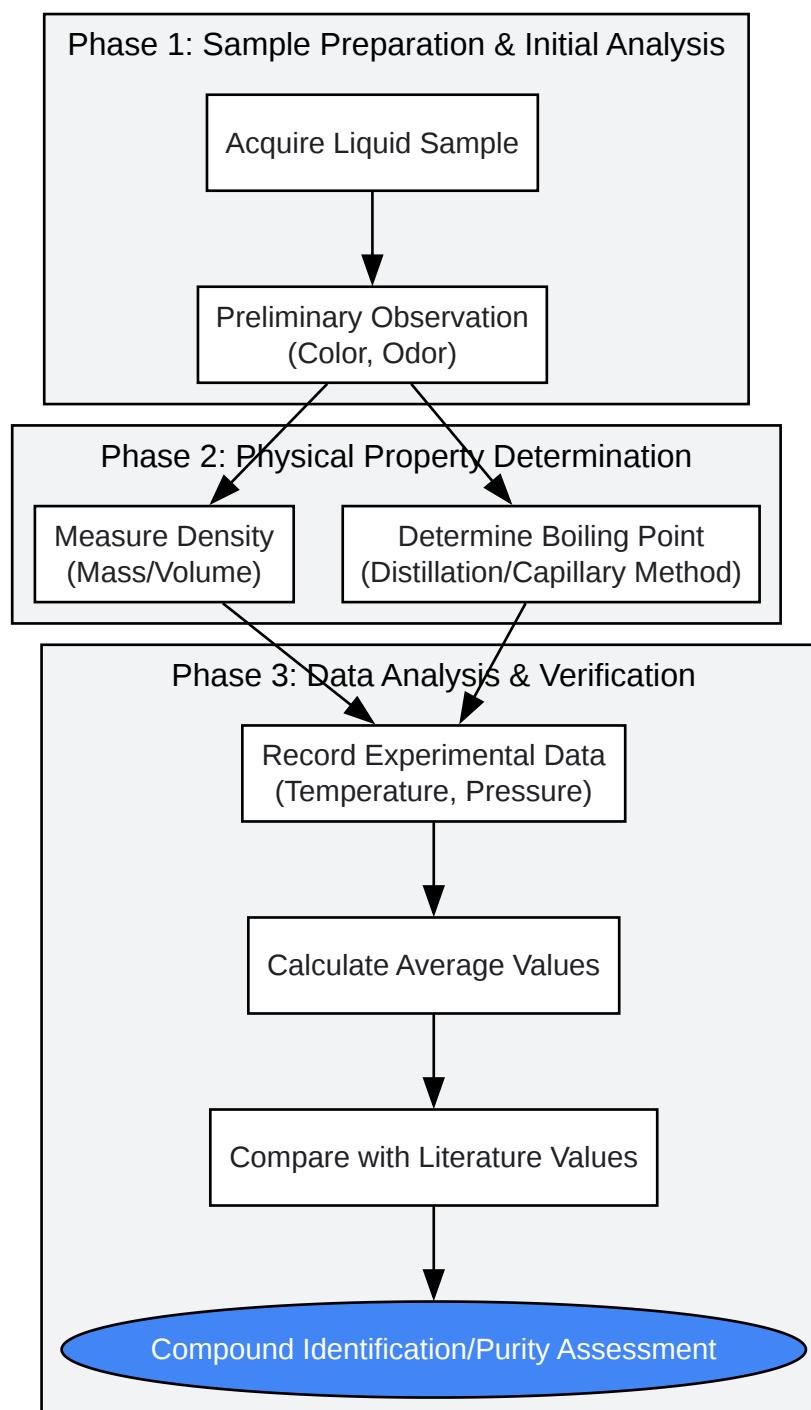
- Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.
- Procedure:
 - Assemble the simple distillation apparatus.
 - Place a sample of the liquid (e.g., **allyl isovalerate**) into the distillation flask along with a few boiling chips to ensure smooth boiling.
 - Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

- Begin heating the flask.
- Record the temperature when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb.[9] This constant temperature is the boiling point of the liquid.[8]

3.1.2. Micro-Boiling Point (Capillary) Method

This technique is ideal when only a small amount of the sample is available.[9]

- Apparatus: Capillary tube (sealed at one end), small test tube or fusion tube, thermometer, heating apparatus (e.g., Thiele tube or aluminum block).[9][10]
- Procedure:
 - Seal one end of a capillary tube using a flame.[10]
 - Place a small amount of the liquid sample into the fusion tube.
 - Invert the sealed capillary tube and place it inside the fusion tube with the open end submerged in the liquid.[10]
 - Attach the fusion tube to a thermometer and place the assembly in a heating bath.
 - Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]
 - Stop heating when a rapid and continuous stream of bubbles is observed.
 - The boiling point is the temperature at which the liquid begins to enter the capillary tube as the apparatus cools.[7][9]


Density is defined as the mass of a substance per unit volume. For a liquid, it can be determined by measuring its mass and volume.

- Apparatus: Graduated cylinder or pycnometer (for higher precision), electronic balance.
- Procedure:

- Measure the mass of a clean, dry graduated cylinder (or pycnometer) using an electronic balance.[11]
- Add a specific volume of the liquid (e.g., 10 mL) to the graduated cylinder, reading the volume from the bottom of the meniscus.[11]
- Measure the combined mass of the graduated cylinder and the liquid.[11]
- Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[11]
- Calculate the density using the formula: Density = Mass / Volume.
- For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[11] The temperature of the liquid should also be recorded as density is temperature-dependent.

Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of an unknown liquid sample.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allyl isovalerate | C8H14O2 | CID 17816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ALLYL ISOVALERATE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. ALLYL ISOVALERATE | 2835-39-4 [amp.chemicalbook.com]
- 4. allyl isovalerate, 2835-39-4 [thegoodscentscompany.com]
- 5. parchem.com [parchem.com]
- 6. ALLYL ISOVALERATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Video: Boiling Points - Concept [jove.com]
- 8. vernier.com [vernier.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Allyl Isovalerate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212447#allyl-isovalerate-physical-properties-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com